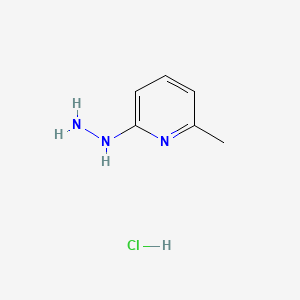

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₀ClN₃. It is a derivative of pyridine, characterized by the presence of a hydrazono group at the 2-position and a methyl group at the 6-position. This compound is primarily used in research settings and has various applications in chemistry and biology .

Mecanismo De Acción

Target of Action

The primary target of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, a dihydropyridine derivative, is the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound works by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The blocking of L-type calcium channels leads to a decrease in the entry of calcium ions into the cell. This results in a reduction in vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Similar dihydropyridine derivatives are known to have good oral bioavailability and are metabolized in the liver .

Result of Action

The result of the action of this compound is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in the treatment of conditions such as hypertension.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to form the desired dihydropyridine derivative .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridine derivatives.

Substitution: Various substituted hydrazono derivatives.

Aplicaciones Científicas De Investigación

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydrazono-3-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-4-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-5-methyl-1,2-dihydropyridine hydrochloride

Uniqueness

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group at the 6-position and the hydrazono group at the 2-position influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride (HM-DHP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a calcium channel blocker and antimicrobial agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀ClN₃

- Structural Characteristics : The compound features a hydrazono group at the 2-position and a methyl group at the 6-position of the pyridine ring. These substitutions influence its reactivity and biological interactions significantly.

Calcium Channel Blocking Activity

HM-DHP primarily acts as a calcium channel blocker by binding to voltage-gated L-type calcium channels located in smooth muscle cells of the cardiovascular system. This interaction leads to:

- Decreased Calcium Ion Influx : By blocking these channels, HM-DHP reduces the influx of calcium ions, which is crucial for muscle contraction.

- Vasodilation : The reduction in calcium entry results in vascular relaxation, thereby lowering blood pressure.

Antimicrobial Activity

Recent studies have also highlighted HM-DHP's effectiveness against various pathogens:

- Target Pathogens : It has shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumannii, and other Gram-negative bacteria.

- Mechanism : While the precise mechanism for its antimicrobial action is still under investigation, it is believed to disrupt cellular processes critical for bacterial survival.

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological properties of HM-DHP:

-

Calcium Channel Blocking Studies :

- A post-hoc analysis from the SPRINT trial indicated that dihydropyridine calcium channel blockers like HM-DHP could reduce visit-to-visit blood pressure variability (vvBPV), suggesting potential benefits in managing hypertension .

- The compound's ability to lower blood pressure was correlated with its effectiveness in reducing vascular resistance through calcium channel blockade.

-

Antimicrobial Efficacy :

- Research demonstrated that HM-DHP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods. The inhibition zones were measured to quantify effectiveness.

Clinical Implications

In clinical settings, compounds similar to HM-DHP have been investigated for their potential roles in treating hypertension and bacterial infections:

- Hypertension Management : Dihydropyridine derivatives are widely used in clinical practice as antihypertensive agents due to their efficacy in lowering blood pressure through vasodilation mechanisms.

- Infection Control : The antimicrobial properties of HM-DHP position it as a candidate for further research into treatments for resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Effect | Mechanism | Reference |

|---|---|---|---|

| Calcium Channel Blocker | Cardiovascular System | Blocks L-type calcium channels | |

| Antimicrobial | Mycobacterium tuberculosis, Acinetobacter baumannii | Disrupts critical cellular processes |

Propiedades

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJACZBEDWORHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679251 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-25-5 |

Source

|

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.